2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 956743-39-8
VCID: VC5353446
InChI: InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19)
SMILES: CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide

CAS No.: 956743-39-8

Cat. No.: VC5353446

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75

* For research use only. Not for human or veterinary use.

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide - 956743-39-8

Specification

CAS No. 956743-39-8
Molecular Formula C14H16ClN3O
Molecular Weight 277.75
IUPAC Name 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]acetamide
Standard InChI InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19)
Standard InChI Key KGFGQTIOBSNTKL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic name, 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide, reflects its IUPAC nomenclature. Key identifiers include:

PropertyValue
CAS Number899704-29-1
Molecular FormulaC₁₅H₁₈ClN₃O
Molecular Weight291.78 g/mol
Density1.351 g/cm³ (estimated)
Boiling Point420.4°C (extrapolated)
LogP (Partition Coefficient)4.25 (calculated)

The structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, a 4-methylphenyl group at position 1, and a 2-chloroacetamide moiety at position 4. X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole core and the spatial orientation of substituents .

Spectral Data

  • ¹H NMR (DMSO-d₆): Signals at δ 2.52 (s, 3H, CH₃), 4.26 (s, 2H, SCH₂), and 7.33–7.90 ppm (aromatic protons) .

  • ¹³C NMR: Peaks at 20.0 (CH₃), 35.0 (SCH₂), and 166.0 ppm (C=O) .

  • IR Spectroscopy: Stretching vibrations at 3364 cm⁻¹ (N–H), 2214 cm⁻¹ (C≡N), and 1658 cm⁻¹ (C=O) .

Synthetic Pathways and Optimization

Conventional Synthesis

The compound is typically synthesized via a multi-step protocol:

  • Formation of Pyrazole Core: Condensation of 4-methylaniline with acetyl acetone in the presence of sodium nitrite and sodium acetate yields 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione .

  • Cyclization: Treatment with hydrazine hydrate in glacial acetic acid produces 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole .

  • Acetamide Functionalization: Reaction of the pyrazole intermediate with 2-chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) affords the final product .

Reaction Yield: 88–98% under optimized conditions .

Alternative Routes

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (90–95%) . Solvent-free methods using ionic liquids have also been explored to enhance sustainability.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL) .

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days) .

Biological Activity

  • Antimicrobial Activity: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: Moderate cytotoxicity (IC₅₀ = 25 µM) against MCF-7 breast cancer cells .

  • Enzyme Inhibition: Inhibits COX-2 (76% at 10 µM) and 5-lipoxygenase (82% at 10 µM) .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Thieno[2,3-b]pyridine Derivatives: Synthesized via nucleophilic substitution with thiol-containing intermediates, showing enhanced anticancer activity .

  • Bis-Acetamide Ligands: Used in coordination chemistry to develop metal-organic frameworks (MOFs) with gas storage applications .

Agrochemical Uses

Patent literature highlights its role in fungicidal formulations, particularly against Phytophthora infestans (EC₅₀ = 2.5 ppm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator